molecular formula C18H15BrN2O3 B12046172 N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12046172
M. Wt: 387.2 g/mol
InChI Key: YUXKXYJDSUZTIB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

    Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Sodium hydroxide, potassium carbonate for alkylation reactions.

Major Products Formed

    Oxidation: Formation of ketones from hydroxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.

Comparison with Similar Compounds

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    N-(3-bromophenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: Similar in structure but with different functional groups, leading to different biological activities.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a carboxamide group, resulting in different chemical reactivity and biological properties.

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: Contains a pyrazole ring and a β-ketoenol functionality, leading to different applications and activities.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23)

InChI Key

YUXKXYJDSUZTIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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